molecular formula C21H22N4O3S B2948532 3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097925-04-5

3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No. B2948532
CAS RN: 2097925-04-5
M. Wt: 410.49
InChI Key: QIPGYVZEHGGZEN-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione” is a complex organic compound. The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a thiazole ring, a piperidine ring, and an imidazolidine ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

The future directions for research on this compound and similar thiazole derivatives could include further exploration of their diverse biological activities and potential therapeutic applications . Additionally, the development of new synthetic routes and the investigation of their mechanisms of action could be valuable areas of study.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that thiazole derivatives, which are part of the compound’s structure, have been found in many potent biologically active compounds . These include antimicrobial, antiretroviral, antifungal, anticancer, and antineoplastic drugs .

Mode of Action

The thiazole ring, a key component of the compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could play a role in the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Given the biological activities associated with thiazole derivatives, it is possible that the compound could have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in different solvents could affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name

3-cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-18-12-24(21(28)25(18)16-6-7-16)15-8-10-23(11-9-15)20(27)17-13-29-19(22-17)14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPGYVZEHGGZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

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